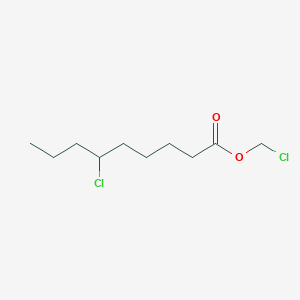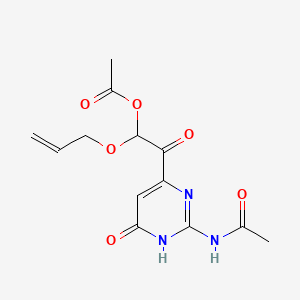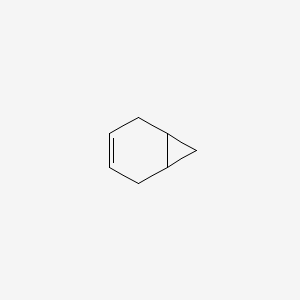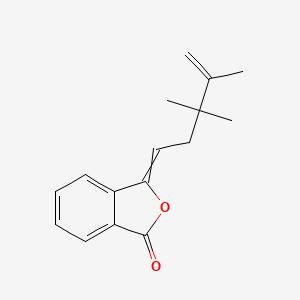
3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of benzofurans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps might include:
- Formation of the benzofuran core through cyclization reactions.
- Introduction of the 3-(3,3,4-Trimethylpent-4-en-1-ylidene) group via alkylation or related reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors or other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming epoxides or other oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially forming reduced derivatives.
Substitution: Replacement of one functional group with another, potentially forming a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction might yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one could have a range of scientific research applications, including:
Chemistry: Studying its reactivity and potential as a building block for more complex molecules.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating signaling pathways, or other biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other benzofurans or related heterocyclic compounds. Examples could include:
- 2-Benzofuran-1(3H)-one
- 3-Methyl-2-benzofuran-1(3H)-one
Uniqueness
The uniqueness of 3-(3,3,4-Trimethylpent-4-en-1-ylidene)-2-benzofuran-1(3H)-one would lie in its specific structure and the resulting chemical and biological properties. This might include unique reactivity, biological activity, or other characteristics that distinguish it from similar compounds.
Eigenschaften
CAS-Nummer |
82893-50-3 |
|---|---|
Molekularformel |
C16H18O2 |
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
3-(3,3,4-trimethylpent-4-enylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C16H18O2/c1-11(2)16(3,4)10-9-14-12-7-5-6-8-13(12)15(17)18-14/h5-9H,1,10H2,2-4H3 |
InChI-Schlüssel |
HWCNSAANURAADK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C)(C)CC=C1C2=CC=CC=C2C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



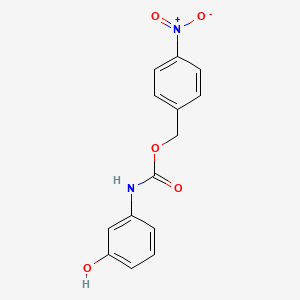
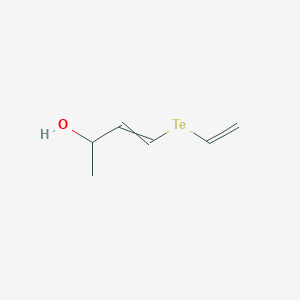
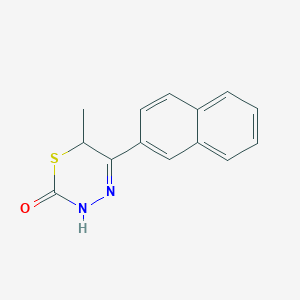
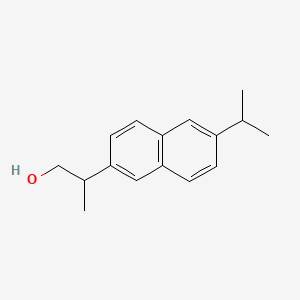
![(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one](/img/structure/B14412298.png)
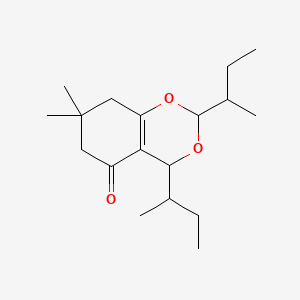
![2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one](/img/structure/B14412307.png)
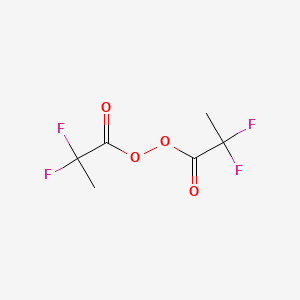
![(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal](/img/structure/B14412330.png)

